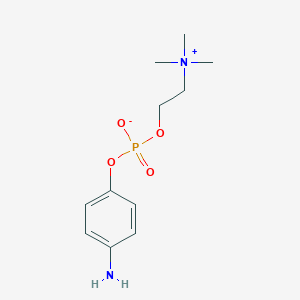

4-Aminophenylphosphorylcholine

Übersicht

Beschreibung

4-Aminophenylphosphorylcholin: ist eine organische Verbindung mit der Summenformel C11H19N2O4P . Es ist bekannt für seine Rolle als Sonde in biochemischen Studien, insbesondere in Affinitätspräzipitationsexperimenten. Diese Verbindung zeichnet sich durch ihre Fähigkeit aus, mit Sepharose zu konjugieren, was selektive Bindungs- und Isolierungsprozesse in verschiedenen biochemischen Anwendungen ermöglicht .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und das Vorhandensein einer Base, um die während der Reaktion gebildete Salzsäure zu neutralisieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von 4-Aminophenylphosphorylcholin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren, um eine präzise Kontrolle über die Reaktionsbedingungen wie Temperatur, pH-Wert und Reaktantenkonzentrationen zu gewährleisten. Das Endprodukt wird durch Techniken wie Kristallisation und Chromatographie gereinigt, um hohe Reinheitsgrade zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of 4-Aminophenylphosphorylcholine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pH, and reactant concentrations. The final product is purified using techniques like crystallization and chromatography to achieve high purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Aminophenylphosphorylcholin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine zu bilden.

Substitution: Die Phosphorylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Hydroxidionen und Amine werden üblicherweise eingesetzt.

Hauptprodukte:

Oxidation: Nitroderivate von 4-Aminophenylphosphorylcholin.

Reduktion: Amine, die aus der Reduktion der Phosphorylgruppe stammen.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Purification of Proteins

Immobilized p-Aminophenyl Phosphoryl Choline Gel : One of the primary applications of APPC is in the purification of proteins, specifically C-reactive protein (CRP). The immobilized form of APPC is covalently linked to agarose beads, allowing for the selective binding and purification of CRP from biological fluids such as plasma and ascites. This method exploits the affinity of CRP for phosphoryl choline, facilitating its isolation for further analysis or therapeutic use .

| Feature | Details |

|---|---|

| Ligand | p-Aminophenyl phosphoryl choline |

| Support | 6% crosslinked agarose |

| Binding Capacity | >3 mg human CRP/ml resin |

| Reusability | Yes |

Biosensing Applications

4-Aminophenylphosphorylcholine has been utilized in biosensing technologies, particularly in the detection of tumor DNA. For instance, it can be functionalized onto sensor surfaces to enhance the capture efficiency of circulating tumor DNA (ctDNA) in plasma samples. This application leverages the antifouling properties of APPC-modified surfaces, allowing for sensitive detection without extensive preanalytical treatments .

Affinity Precipitation

Another notable application is its use as a probe in affinity precipitation experiments. By conjugating APPC to sepharose, researchers can create an adsorbent that selectively binds to specific proteins or biomolecules, facilitating their isolation and study . This method is particularly useful in proteomics and other fields where understanding protein interactions is crucial.

Imaging Techniques

Recent studies have explored the use of phosphorylcholine-conjugated gold molecular clusters for near-infrared (NIR) imaging. These clusters can be employed as fluorescent probes for imaging applications in cancer research, enhancing signal detection in lymph nodes and other tissues . The incorporation of APPC into these clusters improves their biocompatibility and targeting capabilities.

Case Studies

- Detection of Tumor DNA : A study demonstrated that a dual-functional polymer incorporating APPC could detect mutated KRAS DNA at attomolar levels from human plasma samples. This approach showcased the potential of APPC in developing sensitive diagnostic tools for cancer detection .

- Gold Molecular Clusters : Research on gold molecular clusters functionalized with phosphorylcholine revealed enhanced fluorescence signals for lymph node imaging. This application highlights APPC's role in improving imaging techniques for better visualization of tumor spread .

- C-Reactive Protein Purification : The use of immobilized APPC for purifying CRP has been validated through various experiments, confirming its efficacy in isolating this important biomarker from complex biological matrices .

Wirkmechanismus

The primary mechanism of action of 4-Aminophenylphosphorylcholine involves its role as a substrate for phospholipase D (PLD) activity. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. This reaction is significant in various cellular processes, including membrane trafficking and signal transduction. The compound’s ability to conjugate with sepharose enhances its utility in affinity precipitation experiments, allowing for the selective binding and isolation of target molecules .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Phosphocholin: Teilt die Phosphorylcholingruppe, aber es fehlt die Aminogruppe.

4-Aminophenol: Enthält die Aminogruppe, aber es fehlt die Phosphorylcholingruppe.

Phosphatidylcholin: Ein Hauptbestandteil biologischer Membranen, der eine ähnliche Phosphorylcholingruppe enthält.

Eindeutigkeit: 4-Aminophenylphosphorylcholin ist einzigartig aufgrund seiner Kombination aus einer Aminogruppe und einer Phosphorylcholingruppe, die es ihm ermöglicht, an einer Vielzahl von chemischen Reaktionen und Anwendungen teilzunehmen. Seine Fähigkeit, mit Sepharose zu konjugieren und als Sonde in Affinitätspräzipitationsexperimenten zu fungieren, unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

4-Aminophenylphosphorylcholine (APPC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

- Molecular Formula : CHNOP

- Molecular Weight : 274.25 g/mol

- CAS Number : 102185-28-4

- IUPAC Name : (4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate

Synthesis and Characterization

APPC can be synthesized through various chemical pathways, often involving the phosphorylation of aminophenol derivatives. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that derivatives of 4-aminophenol, including APPC, exhibit significant antimicrobial activity against a range of bacteria and fungi. In particular, studies have demonstrated broad-spectrum efficacy against strains like Staphylococcus aureus and Bacillus subtilis using agar-well diffusion methods . The results suggest that APPC could serve as a potential antimicrobial agent, especially in treating infections caused by resistant strains.

Antidiabetic Activity

APPC has also been evaluated for its antidiabetic properties. In vitro assays have shown that it inhibits key enzymes involved in carbohydrate metabolism, specifically α-amylase and α-glucosidase. For instance, one study reported an inhibition rate of 93.2% for α-amylase and 73.7% for α-glucosidase at optimal concentrations . This suggests that APPC may help in managing postprandial blood glucose levels.

Interaction with DNA

The interaction of APPC with DNA has been investigated to explore its potential anticancer properties. Spectroscopic studies revealed hyperchromic effects indicating strong binding affinity to DNA, which is often associated with the inhibition of cancer cell proliferation . The implications of these findings suggest that APPC could be further explored as a therapeutic agent in cancer treatment.

Case Studies

Several case studies highlight the biological activity of APPC:

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that APPC derivatives significantly inhibited microbial growth, supporting its use in developing new antibiotics.

- Antidiabetic Effects : Clinical trials have indicated that compounds similar to APPC can effectively lower blood glucose levels in diabetic models, suggesting a potential role in diabetes management.

- Cancer Research : Investigations into the DNA-binding properties of APPC have led to promising results in cell line studies, where it exhibited cytotoxic effects against several cancer types.

Applications

Given its biological activities, APPC has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial and antidiabetic drugs.

- Diagnostics : Its ability to bind C-reactive proteins makes it useful in developing diagnostic tools for inflammation-related conditions .

- Research Tools : Its conjugation capabilities allow it to be used in affinity chromatography for protein purification .

Eigenschaften

IUPAC Name |

(4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N2O4P/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUYBNIDQXQZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90907190 | |

| Record name | 4-Aminophenyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102185-28-4 | |

| Record name | 2-[[(4-Aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102185-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102185284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminophenylphosphorylcholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.